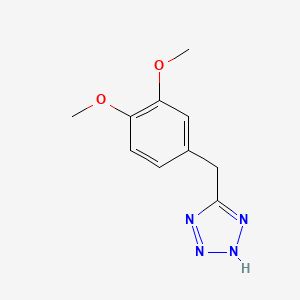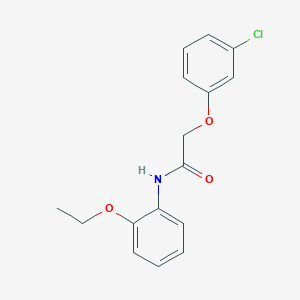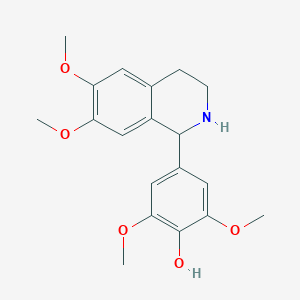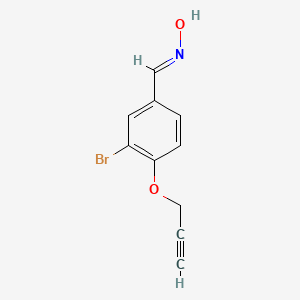![molecular formula C23H28N6O B5540310 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals with a core structure incorporating elements of imidazole and pyrimidine rings, which are significant for their potential in various biological activities and chemical properties. The interest in such compounds is driven by their applications in pharmacology, chemistry, and materials science.
Synthesis Analysis
The synthesis of derivatives similar to the specified compound involves nucleophilic substitution reactions, cyclocondensations, and interactions with different reagents to introduce various functional groups. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by nucleophilic substitution reactions of their core structure with various sulfonyl chlorides, showing potential antiproliferative activity (Mallesha et al., 2012).
Molecular Structure Analysis
Detailed crystal and molecular structure analyses provide insight into the geometrical conformation of similar compounds. For instance, the analysis of dimethylisothiazolopyridine and its derivatives revealed specific tautomeric forms and conformational dependencies influenced by substituent effects, as elucidated through direct methods and electron density maps (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions leads to the formation of novel derivatives with distinct chemical properties. For instance, the transformation of 6-azido-1,3-dimethyluracils into fused pyrimidines like isoxazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines through thermolysis and photolysis demonstrates the versatile chemical reactivity of these compounds (Hirota et al., 1983).
Applications De Recherche Scientifique
Antiproliferative Activity
Research has identified derivatives related to the core structure of 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine, showcasing antiproliferative effects against human cancer cell lines. For instance, a study synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect using the MTT assay method against four human cancer cell lines. Compounds within this series displayed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Synthesis of Novel Heterocyclic Compounds
The compound's derivatives have been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Research involving the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showcased their role as anti-inflammatory and analgesic agents. These compounds exhibited high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).
Antimicrobial and Antiproliferative Activities
Another study synthesized and evaluated a series of novel heterocycles for their antimicrobial and antiproliferative activities. This research not only demonstrated the compounds' effectiveness against various microbial strains but also highlighted their potential in anticancer applications. The study also included molecular docking and computational analyses to explore the mechanisms underlying these activities, providing a deeper understanding of the compounds' interactions with biological targets (Fahim et al., 2021).
Propriétés
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-17-18(2)29(16-24-17)22-15-21(25-19(3)26-22)27-11-13-28(14-12-27)23(30)10-9-20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHHDJULCWQKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

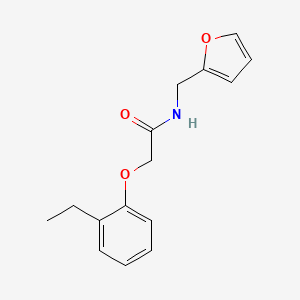
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)



![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
